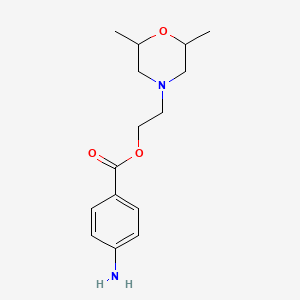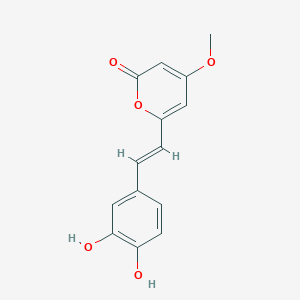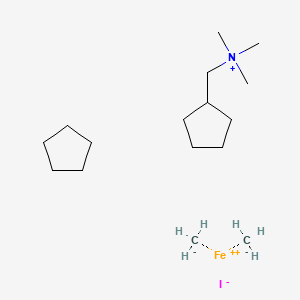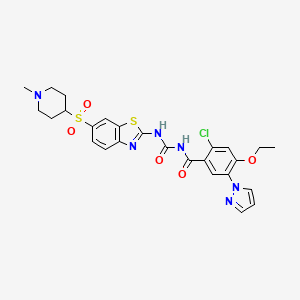
Nmda-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nmda-IN-2 is a compound that targets N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. NMDA receptors play a crucial role in synaptic plasticity, memory function, and neurodevelopment. They are involved in various neurological and psychiatric disorders, making them a significant target for therapeutic interventions .
Méthodes De Préparation
The synthesis of Nmda-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Nmda-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Nmda-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of NMDA receptor function and modulation. In biology and medicine, it is used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke. It is also used in the development of new therapeutic agents targeting NMDA receptors. In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery .
Mécanisme D'action
Nmda-IN-2 exerts its effects by binding to the NMDA receptor and modulating its activity. The binding of this compound to the receptor affects the flow of ions through the receptor channel, which in turn influences synaptic transmission and neuronal excitability. The molecular targets of this compound include the GluN1 and GluN2 subunits of the NMDA receptor, and the pathways involved include calcium signaling and synaptic plasticity .
Comparaison Avec Des Composés Similaires
Nmda-IN-2 is unique compared to other NMDA receptor modulators due to its specific binding affinity and selectivity for certain receptor subunits. Similar compounds include memantine, ketamine, and ifenprodil, which also target NMDA receptors but have different binding properties and therapeutic applications. This compound’s distinct mechanism of action and molecular targets make it a valuable tool in research and therapeutic development .
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
2-(2,6-dimethylmorpholin-4-yl)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-17(10-12(2)20-11)7-8-19-15(18)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10,16H2,1-2H3 |
Clé InChI |
NUWQUNGNRRPJEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CCOC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)



![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)



![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)



